molecular formula C14H10F3N3O2S B1523927 2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate CAS No. 1308650-30-7

2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate

Cat. No.: B1523927
CAS No.: 1308650-30-7
M. Wt: 341.31 g/mol
InChI Key: PCXZXUOFJDXKMV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoroethyl group, an imidazo[2,1-b][1,3]thiazole moiety, and a phenylcarbamate linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is typically added via nucleophilic substitution reactions, using reagents like trifluoroethyl iodide or trifluoroethyl bromide.

    Formation of the Carbamate Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Sodium azide, thiols, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate: The parent compound with unique trifluoroethyl and imidazo[2,1-b][1,3]thiazole moieties.

    Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.

    Phenylcarbamate Derivatives: Compounds with phenylcarbamate linkages but different functional groups.

Uniqueness

This compound stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)8-22-13(21)18-10-3-1-9(2-4-10)11-7-20-5-6-23-12(20)19-11/h1-7H,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXZXUOFJDXKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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